Direct yellow 34
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFOMXXFJIGMQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N6Na4O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881407 | |
| Record name | C.I. Direct Yellow 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1016.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6420-33-3, 68109-69-3 | |
| Record name | Direct Yellow 34 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Yellow 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-p-phenylene)azo]]bis(naphthalene-1,5-disulphonic) acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT YELLOW 34 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGW3G4Z0GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Pathways and Structural Modification Methodologies
Fundamental Diazotization and Coupling Reaction Mechanisms
The synthesis of Direct Yellow 34 is a classic example of azo dye chemistry, involving sequential diazotization and coupling reactions. worlddyevariety.comimrpress.com This multi-step process is foundational to the production of a vast array of azo dyes used across various industries. ekb.eg
Precursor Compounds and Reaction Optimization
The manufacturing process for this compound begins with two primary precursor compounds: 3-Aminonaphthalene-1,5-disulfonic acid and 2-Amino-4-methylanisole. worlddyevariety.com The initial step is the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid. worlddyevariety.com This reaction is typically carried out in an acidic medium at low temperatures, generally between 0 and 5°C, using sodium nitrite (B80452) to convert the primary aromatic amine into a diazonium salt. ekb.eggoogle.com Maintaining this low temperature is critical as diazonium salts are often unstable and can decompose at higher temperatures. ekb.eg
The resulting diazonium salt is then reacted with 2-Amino-4-methylanisole in a coupling reaction. worlddyevariety.com This is followed by a subsequent step referred to as "light gasification." worlddyevariety.com The optimization of this process involves careful control of reaction parameters such as temperature, pH, and stoichiometric ratios of the reactants to maximize yield and purity. For instance, in the synthesis of other azo dyes, reaction times can vary from 2 to 6 hours, with diazotization occurring at temperatures between 5-25°C. The pH for coupling reactions is also a critical factor, often maintained in a weakly alkaline range (pH 7-8) to facilitate the electrophilic substitution on the coupling component. google.com
Table 1: Precursor Compounds for this compound Synthesis
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 3-Aminonaphthalene-1,5-disulfonic acid | C₁₀H₉NO₆S₂ | Diazo Component |
| 2-Amino-4-methylanisole | C₈H₁₁NO | Coupling Component |
| Sodium Nitrite | NaNO₂ | Diazotizing Agent |
| Hydrochloric Acid/Sulfuric Acid | HCl/H₂SO₄ | Acidic Medium for Diazotization |
Reaction Kinetics and Thermodynamic Considerations
The kinetics of azo dye synthesis are influenced by several factors. The rate of the diazotization reaction is dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. The coupling reaction rate is influenced by the reactivity of both the diazonium salt and the coupling component, as well as the pH of the reaction mixture. For instance, studies on the degradation of a similar dye, Direct Yellow 50, have utilized pseudo-first-order kinetic models to describe the reaction rates. jwent.net
Thermodynamic studies of dyeing processes involving azo dyes on fabrics like nylon have shown that the process is often exothermic. grin.comresearchgate.net This means that an increase in temperature can negatively affect the extent of dye absorption. grin.com The standard affinity, which measures the tendency of the dye to move from the solution to the fiber, has been observed to increase with temperature in some systems. grin.comresearchgate.net The negative values of Gibbs free energy (ΔG) and enthalpy change (ΔH) in some azo dye biosorption studies indicate that the process can be spontaneous and exothermic. scielo.br Conversely, positive entropy change (ΔS) values suggest an increase in disorder at the solid-liquid interface during the process. scielo.br
Table 2: General Thermodynamic Parameters in Azo Dyeing Processes
| Thermodynamic Parameter | Symbol | Significance | Typical Observation |
| Gibbs Free Energy Change | ΔG | Spontaneity of the process | Negative values indicate spontaneity scielo.br |
| Enthalpy Change | ΔH | Heat absorbed or released | Negative values indicate an exothermic process grin.comscielo.br |
| Entropy Change | ΔS | Change in randomness/disorder | Positive values suggest increased disorder scielo.br |
Advanced Synthetic Approaches and Process Intensification
While the fundamental diazotization and coupling reactions remain central, advanced synthetic approaches focus on improving efficiency, safety, and environmental impact. Process intensification techniques, such as the use of microreactors, can offer better control over reaction conditions, leading to higher yields and purity. Continuous diazotization processes have also been developed to improve safety and efficiency. google.com Furthermore, alternative methods like oxidative polycondensation have been explored for synthesizing polymers containing azo dyes. nih.gov
Derivatization Strategies and Molecular Architecture Diversification
The modification of the basic this compound structure can lead to dyes with tailored properties. These strategies aim to enhance characteristics like lightfastness, water solubility, and affinity for different substrates.
Introduction of Functional Groups for Targeted Properties
The introduction of specific functional groups onto the dye's molecular backbone can significantly alter its properties. For example, the incorporation of sulfonate groups (-SO₃H) enhances the water solubility of direct dyes. Other functional groups can be introduced to improve binding to the fiber or to impart novel characteristics. For instance, the introduction of an amino group at the meso position of cyanine (B1664457) dyes has been explored to create photoactivatable fluorophores. mpg.de Derivatization can be achieved through various chemical reactions targeting specific sites on the dye molecule.
Polymerization and Oligomerization Techniques
Incorporating azo dyes into polymeric structures is another avenue for creating novel materials. This can be achieved by synthesizing dye monomers that can then be polymerized. nih.govgoogleapis.com For example, dye monomers can be created by reacting a dye with a molecule like acryloyl chloride, which can then undergo polymerization. googleapis.com This approach can lead to polymer-soluble dyes suitable for coloring plastics. primachemicals.com The resulting dye-polymers can exhibit enhanced stability and different application profiles compared to the original dye molecule.
Purification Techniques for Synthesized this compound Analogues
The purification of synthesized analogues of this compound, which are often complex stilbene-based azo dyes, is a critical step to remove starting materials, reaction by-products, and undesired isomers. The choice of purification method depends on the specific properties of the analogue, such as its solubility, molecular weight, and the nature of the impurities present. Common techniques employed include recrystallization, various forms of chromatography, and precipitation methods.
Recrystallization
Recrystallization is a fundamental technique for purifying solid dye products. The process involves dissolving the crude synthesized dye in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool, which causes the desired compound to crystallize while impurities remain in the solution.
For stilbene-based dyes and their analogues, the choice of solvent is crucial. In one instance, a disazo dye analogue derived from 4,4'-diaminostilbene-2,2'-disulfonic acid was purified by recrystallization from a mixture of dioxane and pyridine (B92270) (90:10 v/v), yielding the final product with 80% recovery. sciforum.net Other solvents, such as dimethylformamide (DMF), have also been effectively used for recrystallizing stilbene (B7821643) derivatives. mdpi.com The use of mixed solvent systems, for example, alcohol and water, can allow for controlled crystallization to produce crystals of uniform size and specific shape. researchgate.net
Chromatographic Methods
When recrystallization is insufficient to remove all impurities, particularly those with similar solubility profiles to the target compound, chromatographic techniques are employed. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used method for purifying stilbene derivatives. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, separating the components. For example, a stilbene-based dye intermediate was purified using column chromatography with a mobile phase of ethyl acetate/hexane (1:1), while another final product used a methanol/dichloromethane (5:95) system. mdpi.com In some cases, extensive decomposition of the target compound can occur when using silica gel, necessitating the use of a more inert stationary phase like deactivated alumina. nih.gov
Gel Permeation Chromatography (GPC): This technique, also known as size-exclusion chromatography, is particularly effective for separating water-soluble sulfonated azo dyes from colored impurities that are not removed by recrystallization. colab.ws GPC on Sephadex gels has demonstrated high resolution, capable of resolving numerous bands from a crude azo dye preparation. colab.ws
High-Speed Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography used to purify preparative amounts of water-soluble azo dyes. scilit.comtandfonline.comtandfonline.com This method involves a continuous extraction of an aqueous solution of the dye by a suitable organic mobile phase. scilit.comtandfonline.com For instance, solvent systems such as Butanol:H₂O:EtOH (1:1:0.1) and H₂O:Butanol:Pyridine (5:3.5:1.5) have been evaluated for the purification of water-soluble azo dyes by CCC. tandfonline.com
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique can be applied in either normal-phase or reverse-phase mode. Reverse-phase HPLC for purifying prostaglandin (B15479496) analogues, for example, uses aqueous eluents, which can be challenging to apply on an industrial scale due to the large volumes of solvents required for product recovery. google.com
Precipitation and Washing
Precipitation methods are often used for the initial isolation of the crude dye from the reaction mixture.
Salting Out: In this process, an electrolyte, such as sodium chloride, is added to an aqueous solution of the dye, reducing its solubility and causing it to precipitate. google.com The precipitated dye is then collected by filtration.
Acidification: For dyes containing basic functional groups, acidification can be used. Stilbene dye sodium salts can be converted to their corresponding free acids by introducing the salt into an aqueous acid solution, such as sulfuric acid. google.com The resulting suspension is stirred, and the dye acid is then separated by filtration and washed. google.com For example, a black stilbene dye was purified by this method, followed by washing with sulfuric acid and methanol, to achieve a purity of 91.7%. google.com
The table below summarizes various purification techniques documented for this compound analogues and related stilbene or azo dyes.
| Compound Type | Purification Method | Stationary/Mobile Phase or Solvent System | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Disazo dye from 4,4'-diaminostilbene-2,2'-disulfonic acid | Recrystallization | Dioxane:Pyridine (90:10 v/v) | 80% yield | sciforum.net |
| Stilbene-based dye intermediate | Recrystallization | Dimethylformamide (DMF) | Not specified | mdpi.com |
| Stilbene-based dye intermediate | Column Chromatography | Stationary: Silica gel Mobile: Ethyl acetate/Hexane (1:1) | 50.4% yield | mdpi.com |
| Final stilbene-based dye | Column Chromatography | Stationary: Silica gel Mobile: Methanol/Dichloromethane (5:95) | 56.1% yield | mdpi.com |
| Black stilbene dye (free acid form) | Acidification & Washing | 8% aqueous sulfuric acid, Methanol | 91.7% purity | google.com |
| Water-soluble azo dyes | High-Speed Countercurrent Chromatography (CCC) | H₂O:Butanol:Pyridine (5:3.5:1.5) | Not specified | tandfonline.com |
| Water-soluble azo dye sulfonates | Gel Permeation Chromatography | Sephadex gels | High resolution, removes impurities not removable by recrystallization | colab.ws |
Chemical Reactivity and Transformation Mechanisms
Photochemical Reactivity and Light-Induced Transformation
The photochemical reactivity of Direct Yellow 34, an azo dye, is a critical aspect of its environmental fate. Its transformation can occur through direct absorption of light or via indirect processes involving other light-absorbing molecules.
Direct photolysis involves the degradation of a molecule upon the direct absorption of photons. nih.gov For azo dyes like this compound, this process is generally considered to be a minor degradation pathway under typical environmental conditions. mst.dk The stability of azo dyes against microbial attack and photolysis is often a desired characteristic for their industrial applications. mst.dk
The process of direct photolysis occurs when the energy from a photon exceeds the bond dissociation energy within the molecule, leading to the cleavage of chemical bonds and the formation of reactive free radicals. acs.org These radicals can then initiate secondary photochemical chain reactions. acs.org The initial step in the direct photolysis of many organic pollutants is the absorption of a photon, leading to an excited state. This excited state, often a long-lived triplet state, serves as the precursor for subsequent chemical reactions. nih.gov For some compounds, this can lead to homolytic scission of bonds, such as a carbon-chlorine bond, or intramolecular hydrogen abstraction. scispace.com
Photosensitized reactions, or indirect photolysis, play a more significant role in the transformation of dyes like this compound. This process involves other substances, known as photosensitizers, that absorb light and then transfer that energy to the dye molecule or generate reactive species that subsequently react with the dye. nih.gov
In the presence of photosensitizers and UV radiation, highly reactive species such as hydroxyl radicals (•OH) can be generated. mdpi.comresearchgate.net For example, the photolysis of ozone in water with UV radiation leads to the formation of hydrogen peroxide, which can then photolyze to produce hydroxyl radicals. jwent.netjwent.net These radicals are powerful, non-selective oxidizing agents that can effectively degrade organic compounds. mdpi.com The generation of radicals can also occur when a light-absorbing molecule in its excited triplet state transfers a hydrogen atom from an organic molecule. acs.org
Advanced Oxidation Processes (AOPs) often utilize these principles. For instance, the UV/H2O2 system generates hydroxyl radicals that can react with organic pollutants through various mechanisms, including hydrogen atom abstraction, addition to double bonds, or electron transfer. mdpi.com Similarly, photocatalytic systems using semiconductors like TiO2 generate hydroxyl radicals upon UV irradiation, which are key to the degradation of dyes. researchgate.netresearchgate.net The efficiency of these processes can be influenced by factors such as the concentration of the dye, the catalyst loading, and the pH of the solution. researchgate.net
Electron Transfer Processes and Redox Behavior
Electron transfer is a fundamental process in the chemical transformation of this compound, governing its interactions with other chemical species. This process can be either a direct transfer between molecules or mediated by an electrode surface in electrochemical systems. asm.orgmdpi.com
The redox behavior of a molecule describes its tendency to donate or accept electrons. In biological systems, flavins like Flavin Adenine Dinucleotide (FAD) are crucial electron carriers that participate in numerous redox reactions. libretexts.org The redox potential of these molecules can be significantly influenced by their binding to enzymes. libretexts.org While not directly about this compound, this illustrates the principles of how a molecule's environment can alter its redox properties.
In the context of dye degradation, electron transfer is a key mechanism. For example, in photocatalysis, an excited photosensitizer can initiate a one-electron reduction of a substrate. beilstein-journals.org The resulting radical anion can then undergo further reactions. beilstein-journals.org Electrochemical methods directly probe the redox properties of dyes by applying a potential and measuring the resulting current from electron transfer at an electrode surface. mdpi.com The structure of the dye, particularly the presence of azo groups, plays a crucial role in its electronic properties and redox behavior. mdpi.com
Interaction with Oxidizing and Reducing Agents in Chemical Systems
This compound, as a double azo class dye, can be transformed through reactions with both oxidizing and reducing agents. worlddyevariety.com
Interaction with Oxidizing Agents: Advanced Oxidation Processes (AOPs) are highly effective in degrading azo dyes. These processes generate powerful oxidizing species, primarily the hydroxyl radical (•OH). jwent.net The Fenton process (Fe²⁺/H₂O₂) is a classic example where ferrous ions catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals. researchgate.net The degradation rate in such systems is highly dependent on the initial concentrations of the dye, ferrous ions, and hydrogen peroxide, as well as the pH. researchgate.net For instance, the oxidation of direct dyes using the Fenton reagent is often most effective at an acidic pH of around 3. researchgate.net
Ozone (O₃) is another strong oxidizing agent that can degrade azo dyes. jwent.net The degradation can occur through direct reaction with molecular ozone or indirectly via hydroxyl radicals generated from ozone decomposition, especially at higher pH values. jwent.netjwent.net The combination of UV irradiation with ozone (UV/O₃) or hydrogen peroxide (UV/H₂O₂) enhances the generation of hydroxyl radicals, leading to more efficient degradation. jwent.netjwent.netresearchgate.net
Interaction with Reducing Agents: The azo bond (–N=N–) is susceptible to reduction. This is a key step in the synthesis of some azo dyes, where nitroaromatic compounds are reduced. nih.gov In chemical systems, reducing agents can cleave the azo bond. For instance, the reduction of TMB (3,3',5,5'-tetramethylbenzidine) by hydrogen peroxide in the presence of horseradish peroxidase involves electron transfer, resulting in oxidized products. antibodiesinc.com While this is an enzymatic reaction, it demonstrates the principle of redox reactions involving dye-like molecules.
Stability Under Varied Chemical Environments (e.g., pH, Ionic Strength)
The chemical stability of this compound is significantly influenced by the surrounding chemical environment, particularly pH and ionic strength.
Effect of pH: The pH of a solution can alter the color and stability of this compound. In a strongly acidic solution (e.g., with the addition of strong hydrochloric acid), a blue-ray black precipitate can form. worlddyevariety.com Conversely, adding a 10% sodium hydroxide (B78521) solution results in a yellow precipitate. worlddyevariety.com This indicates that the molecular structure and aggregation state of the dye are sensitive to pH changes.
For many dyes, the rate of degradation in processes like ozonation is pH-dependent. For a similar dye, Direct Yellow 12, the highest decolorization rate occurred in alkaline conditions (pH 9). jwent.net This is because at higher pH, the decomposition of ozone into more reactive hydroxyl radicals is favored, whereas at lower pH, the reaction is primarily controlled by the less reactive molecular ozone. jwent.netjwent.net The surface charge of catalysts used in photocatalysis (like TiO₂) is also pH-dependent, which affects the adsorption of the dye and, consequently, the degradation efficiency. researchgate.net
Effect of Ionic Strength: Ionic strength, which is a measure of the concentration of ions in a solution, can also impact the stability and reactivity of chemical compounds. While specific data for this compound is limited, studies on other complex molecules show that increasing ionic strength can affect aggregation behavior and stability. frontiersin.orgacs.org For example, in some systems, higher ionic strength can reduce the critical aggregation concentration and increase the aggregation number of polymers in solution. acs.org It can also influence the stability of complex anions, where increased ionic strength at near-neutral pH can decrease stability and promote hydrolysis. frontiersin.org
Interactive Data Table: pH-Dependent Observations of this compound
| Condition | Observation | Reference |
| Addition of strong hydrochloric acid | Formation of a blue-ray black precipitate | worlddyevariety.com |
| Addition of 10% sodium hydroxide solution | Formation of a yellow precipitate | worlddyevariety.com |
| Alkaline (pH 9) in ozonation | Highest decolorization rate for similar dye (DY-12) | jwent.net |
| Acidic pH in ozonation | Degradation controlled by molecular ozone | jwent.netjwent.net |
Advanced Spectroscopic and Analytical Characterization Techniques
Elucidation of Molecular Structure and Electronic States
A combination of spectroscopic methods is employed to build a comprehensive picture of the molecular architecture and electronic properties of Direct Yellow 34.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present. For a complex azo dye like this compound, one would expect to observe characteristic absorption bands corresponding to N=N stretching of the azo groups, C-H stretching and bending from the aromatic rings, and vibrations associated with sulfonate (SO₃) and other substituent groups. nih.govtandfonline.com The analysis of these spectral features allows for the confirmation of the dye's structural components.
Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can be used to identify the skeletal structure of the dye molecule. mtsu.edumit.edu For instance, the strong peak around 1000 cm⁻¹ in Raman spectra is often indicative of SO₄ vibrational modes. mdpi.com
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Technique |
|---|---|---|
| Azo (-N=N-) | Stretching | FTIR, Raman |
| Aromatic Ring (C-C, C-H) | Stretching, Bending | FTIR, Raman |
| Sulfonate (SO₃) | Stretching | FTIR |
| Ether (C-O-C) | Stretching | FTIR |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution. openmedscience.compnas.org By applying a magnetic field, NMR detects the resonant frequencies of specific atomic nuclei, providing information about their chemical environment and connectivity. For this compound, ¹H and ¹³C NMR would be instrumental in mapping the carbon-hydrogen framework. rsc.org
The pulsed-field gradient (PFG) NMR technique can be used to determine the diffusion coefficients of direct dyes in various solvents, which can provide insights into dye aggregation. researchgate.net While direct NMR studies specifically on this compound were not found, the application of this technique to similar direct dyes demonstrates its utility in understanding their behavior in solution. researchgate.net
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the structure of dyes. When coupled with High-Performance Liquid Chromatography (HPLC), it allows for the separation and identification of components in a mixture. upce.czunl.pt
Electrospray ionization (ESI) is a soft ionization technique well-suited for ionic and polar dyes like this compound, which contains sulfonate groups. upce.cz In negative-ion mode ESI-MS, anionic dyes produce deprotonated molecules, which allows for the straightforward determination of molecular weights and the number of acidic groups. upce.cz Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. upce.czjwent.net This fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.
For instance, in the analysis of a similar dye, Direct Yellow 12, HPLC-MS/MS was used to identify the molecular ion and its fragmentation products, confirming its structure. jwent.netjwent.net The combination of HPLC with diode array detection (DAD) and ion-trap time-of-flight mass spectrometry (IT-TOF/MS) has been successfully used to identify and quantify a wide range of water-soluble synthetic dyes. researchgate.net
Quantitative Analysis and Detection Methodologies
Accurate quantification of this compound is essential for various applications, including quality control and environmental monitoring.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for determining the concentration of colored compounds in solution. mt.comvalenciacollege.eduresearchgate.net It operates based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. thermofisher.com
To determine the concentration of a dye like this compound, a calibration curve is first created by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). valenciacollege.eduthermofisher.com The absorbance of an unknown sample can then be measured, and its concentration determined by comparison to the calibration curve. The λmax for Direct Orange 34, a structurally related dye, is noted to be 419 nm. researchgate.net
Table 2: Principles of UV-Vis Spectrophotometry for Quantitative Analysis
| Step | Description |
|---|---|
| 1. Determine λmax | Scan the UV-Vis spectrum of the dye to find the wavelength of maximum absorbance. |
| 2. Prepare Standards | Create a series of solutions with known concentrations of the dye. |
| 3. Measure Absorbance | Measure the absorbance of each standard solution at λmax. |
| 4. Create Calibration Curve | Plot a graph of absorbance versus concentration. |
| 5. Measure Unknown | Measure the absorbance of the sample with unknown concentration at λmax. |
| 6. Determine Concentration | Use the calibration curve to find the concentration of the unknown sample. |
Chromatographic techniques are essential for separating dyes from complex mixtures, which is often a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of water-soluble dyes like this compound. researchgate.netshimadzu.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). unl.pt For ionic dyes, ion-pair chromatography or the use of additives in the mobile phase is often necessary to achieve good separation on reversed-phase columns. upce.czupce.cz When coupled with a UV-Vis or mass spectrometry detector, HPLC provides both qualitative and quantitative information. researchgate.netresearchgate.net
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. shimadzu.comresearchgate.netd-nb.info Since direct dyes like this compound are non-volatile salts, direct analysis by GC is not feasible. However, derivatization techniques could potentially be employed to make the dye amenable to GC analysis, though this is not a common approach. researchgate.net Thermal desorption GC-MS is a technique used for analyzing organic compounds in aerosols without solvent extraction, but its applicability to direct dyes is limited. researchgate.net
Electrochemical Detection Methods
No published studies detailing the electrochemical detection or analysis of this compound were found. While the electrochemical behavior of other dyes, including different direct and acid dyes, is a subject of research, this information is not applicable to this compound as per the strict content inclusion criteria.
Surface and Morphological Characterization (e.g., SEM, XRD)
The search did not identify any literature where this compound itself was the subject of surface and morphological characterization using techniques such as Scanning Electron Microscopy (SEM) or X-ray Diffraction (XRD). Studies were found that utilized these methods to characterize adsorbent materials before or after the removal of other direct dyes (e.g., Direct Yellow 12, Direct Yellow 50) from solutions jetir.orgscispace.com. However, these results describe the morphology of the adsorbent, not the dye itself.
Advanced In-Situ and Operando Spectroscopic Investigations
There is no evidence of advanced in-situ or operando spectroscopic studies having been conducted specifically on this compound. General literature describes the principles and applications of these powerful techniques for studying catalysts and other materials under reaction conditions, but no specific examples involving this compound could be located researchgate.netacs.orgrsc.org.
Due to the absence of specific data for this compound in these advanced analytical areas, the generation of an informative and scientifically accurate article that adheres to the user's explicit instructions is not feasible at this time.
Environmental Transformation Pathways and Remediation Technologies
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Direct Yellow 34, these mechanisms primarily include photocatalysis and electrochemical oxidation/reduction.
Photocatalytic Degradation Processes
Photocatalysis is an advanced oxidation process that utilizes a photocatalyst and a light source to generate highly reactive species, such as hydroxyl radicals (•OH), which can degrade organic pollutants. nih.govmdpi.com This method is advantageous due to its potential for complete mineralization of dyes into harmless substances like CO2 and H2O, operating at ambient temperature and pressure, and its cost-effectiveness. utar.edu.my
In heterogeneous photocatalysis, the catalyst is in a different phase from the reactants. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied semiconductor photocatalysts for the degradation of dyes due to their high efficiency, chemical stability, low cost, and non-toxic nature. jwent.netjwent.net When irradiated with light of sufficient energy, these catalysts generate electron-hole pairs. The holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electrons can reduce oxygen to form superoxide (B77818) radicals. mdpi.comutar.edu.my Both of these reactive oxygen species are powerful oxidizing agents that can break down the complex structure of this compound. utar.edu.myacs.org Studies have shown that both TiO₂ and ZnO are effective in the photocatalytic degradation of various azo dyes. jwent.netresearchgate.net
The efficiency of photocatalytic degradation of this compound is influenced by several key parameters:
pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a crucial step in the degradation process. jwent.netacs.org For instance, the degradation of Direct Yellow 50 using TiO₂ was found to increase with decreasing pH. jwent.net
Light Intensity: Higher light intensity generally leads to a higher rate of electron-hole pair generation, thus enhancing the degradation rate. mdpi.com However, the relationship may not be linear, and there can be an optimal intensity beyond which the rate enhancement becomes less significant. mdpi.com
Initial Dye Concentration: At low concentrations, the degradation rate often follows pseudo-first-order kinetics. mdpi.comijret.org As the initial dye concentration increases, the reaction rate may decrease due to the inner filter effect, where the dye molecules absorb a significant portion of the light, preventing it from reaching the catalyst surface. jwent.net
The degradation of azo dyes like this compound via photocatalysis often follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model. mdpi.comijret.org
Table 1: Factors Influencing Photocatalytic Degradation
| Parameter | Effect on Degradation Rate | Optimal Condition Example |
|---|---|---|
| pH | Influences catalyst surface charge and dye adsorption. jwent.netacs.org | Increased degradation of Direct Yellow 50 at lower pH. jwent.net |
| Catalyst Load | Increases with concentration up to an optimal point. nih.govjwent.net | 10 mg N-doped TiO₂ for Direct Yellow-27 degradation. neliti.com |
| Light Intensity | Generally increases the rate of degradation. mdpi.com | --- |
| Initial Dye Concentration | Rate decreases as concentration increases due to the inner filter effect. jwent.net | --- |
The photocatalytic degradation of azo dyes involves the attack of hydroxyl and superoxide radicals on the chromophoric azo bond (–N=N–), leading to its cleavage and the initial decolorization of the solution. acs.org This is followed by the breakdown of the resulting aromatic intermediates, such as substituted benzenes and phenols, into smaller aliphatic acids and eventually complete mineralization to CO₂, H₂O, and inorganic ions. mdpi.commdpi.com The identification of these intermediates is crucial for understanding the reaction pathway and ensuring the complete detoxification of the wastewater. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to identify these degradation byproducts. mdpi.com The degradation pathway can be complex, with multiple intermediate products forming before complete mineralization is achieved. mdpi.com
Electrochemical Oxidation/Reduction Processes
Electrochemical methods offer a versatile and environmentally compatible approach for treating dye-containing wastewater. researchgate.net These processes involve the direct or indirect oxidation or reduction of pollutants at the surface of an electrode. scielo.br Indirect oxidation often involves the generation of powerful oxidizing agents like hydroxyl radicals, active chlorine, or ozone. scielo.breeer.org
The choice of anode material is a critical factor that determines the efficiency and mechanism of the electrochemical degradation process. mdpi.com Different anode materials have varying oxygen evolution overpotentials and electrocatalytic properties.
Lead Dioxide (PbO₂) Anodes: These are considered medium to high oxidation power anodes and are effective for degrading organic pollutants due to their low cost and ease of preparation. scielo.brmdpi.com PbO₂ anodes can be prepared on substrates like titanium (Ti) or stainless steel (SS). scielo.brmdpi.com Studies on the degradation of Direct Yellow 86 using Ti/β-PbO₂ and Ti-Pt/β-PbO₂ anodes showed similar and effective results. scielo.br
Platinum (Pt) Anodes: Platinum is a stable and effective electrocatalyst for the oxidation of organic compounds. researchgate.net Ti-supported Pt anodes have been successfully used for the decolorization of various textile dyes. researchgate.net
Boron-Doped Diamond (BDD) Anodes: BDD anodes have a very high oxygen evolution overpotential, which allows for the efficient generation of hydroxyl radicals, making them highly effective for the mineralization of organic pollutants. researchgate.net
Graphite Anodes: Graphite is an inexpensive and readily available material that has been used for the electrochemical degradation of textile dyes. doi.org
Dimensionally Stable Anodes (DSA): These anodes, often composed of mixed metal oxides on a titanium substrate (e.g., Ti/RuO₂-IrO₂), are known for their stability and catalytic activity in various electrochemical processes. eeer.org
Electrochemical reactors can be designed in various configurations, including undivided and divided cells. researchgate.netdoi.org In an undivided cell, the anode and cathode are in the same compartment, while a divided cell uses a membrane to separate the anolyte and catholyte. electrochemsci.org The choice of reactor design depends on the specific application and the desired reaction pathways. Filter press reactors are a common industrial configuration for electrochemical wastewater treatment. acs.org
Table 2: Common Anode Materials for Electrochemical Degradation
| Anode Material | Substrate Examples | Key Features |
|---|---|---|
| **Lead Dioxide (PbO₂) ** | Titanium (Ti), Stainless Steel (SS) scielo.brmdpi.com | Medium to high oxidation power, low cost. scielo.brmdpi.com |
| Platinum (Pt) | Titanium (Ti) researchgate.net | Stable and effective electrocatalyst. researchgate.net |
| Boron-Doped Diamond (BDD) | --- | High oxygen evolution overpotential, efficient •OH generation. researchgate.net |
| Graphite | --- | Inexpensive and readily available. doi.org |
| Dimensionally Stable Anodes (DSA) | Titanium (Ti) eeer.org | High stability and catalytic activity. eeer.org |
Advanced Oxidation Processes (AOPs)
AOPs are a group of technologies that rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals, to oxidize and mineralize organic pollutants. ijcce.ac.ir These processes are considered effective for treating recalcitrant compounds like this compound. jwent.net
Common AOPs applicable to the degradation of azo dyes include:
Ozonation (O₃): Ozone can react directly with the dye molecule or decompose to form hydroxyl radicals, which then attack the dye. The UV/O₃ process, a combination of ultraviolet light and ozone, is particularly effective as UV photolysis of ozone generates additional hydroxyl radicals, enhancing the degradation rate. jwent.netjwent.net
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. iiste.org The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing more radicals.
Photocatalysis (e.g., TiO₂/UV): This process uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon activation by UV or solar light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye. neliti.com
Electrochemical Advanced Oxidation Processes (EAOPs): These methods generate hydroxyl radicals and other oxidants on the surface of an anode through water oxidation or other electrochemical reactions. mdpi.com
The efficiency of these AOPs is often compared based on decolorization and mineralization rates (reduction in Total Organic Carbon or Chemical Oxygen Demand). For instance, a study on Direct Yellow 12 showed that the UV/O₃ process was more effective for dye degradation than ozonation alone due to the increased production of hydroxyl radicals. jwent.net
Biotic Transformation Mechanisms
Biotic processes, particularly those involving microorganisms, offer an environmentally friendly and cost-effective alternative for the remediation of water contaminated with this compound.
Microbial Biodegradation Pathways
Microorganisms have evolved diverse metabolic pathways to break down complex organic molecules like azo dyes. encyclopedia.pub
The biodegradation of azo dyes like this compound often involves a two-step process that combines anaerobic and aerobic conditions for complete mineralization. ijcmas.commdpi.com
Anaerobic Transformation: Under anaerobic (oxygen-deficient) conditions, the primary step is the reductive cleavage of the azo bond (-N=N-). hanyang.ac.kr This is an electron-transfer reaction that breaks the chromophore, leading to the decolorization of the dye. mdpi.com The products of this initial reduction are aromatic amines, which can be as or even more toxic than the parent dye compound. tandfonline.com
Aerobic Transformation: The aromatic amines produced during the anaerobic stage are typically resistant to further degradation under anaerobic conditions. mdpi.com However, in the presence of oxygen (aerobic conditions), microorganisms can further break down these aromatic amines through hydroxylation and ring-opening reactions. ijcmas.comtandfonline.com This subsequent aerobic stage is crucial for the complete mineralization of the dye into less harmful substances like carbon dioxide, water, and inorganic ions. tandfonline.com Therefore, a sequential anaerobic-aerobic treatment system is often considered the most effective strategy for the complete biodegradation of azo dyes. ijcmas.com
The microbial degradation of this compound is mediated by specific enzymes that catalyze the breakdown of the dye molecule. ijcmas.com
Azoreductases: These are the key enzymes responsible for the initial anaerobic decolorization of azo dyes. mdpi.com They catalyze the reductive cleavage of the azo bond, transferring electrons from an electron donor (like NADH or NADPH) to the azo linkage. mdpi.com Azoreductases can be found in a wide variety of bacteria and are often more active under anaerobic conditions because oxygen can compete for the reducing equivalents required for the reaction. mdpi.com
Laccases: Laccases are multi-copper oxidases that can degrade azo dyes through a different mechanism. ijcmas.com They are typically found in fungi and some bacteria. Laccases catalyze the oxidation of phenolic compounds, and in the case of azo dyes, they can act on phenolic groups within the dye structure. mdpi.com This oxidation can lead to the cleavage of the azo bond through a non-specific free-radical mechanism, which has the advantage of potentially avoiding the formation of toxic aromatic amines. ijcmas.com The activity of laccases can be enhanced by the presence of mediators, which are small molecules that get oxidized by the laccase and then, in turn, oxidize the dye molecule. uminho.pt
A study on the degradation of various direct dyes, including Direct Yellow 12, by a bacterial consortium of Bacillus subtilis and Bacillus cereus demonstrated 70-80% degradation within 48 hours, highlighting the involvement of enzymes in the breakdown process. tandfonline.com The presence and activity of both azoreductases and laccases have been identified in various microbial consortia capable of degrading azo dyes. mdpi.comjneonatalsurg.com
Metabolite Identification and Fate
The environmental transformation of azo dyes like this compound is of significant concern due to the potential formation of hazardous breakdown products. The primary metabolic pathway for this class of dyes involves the reductive cleavage of the azo bonds (–N=N–). canada.ca This process breaks the molecule into smaller, colorless aromatic amines, which can be more toxic and persistent than the parent dye molecule.
While specific metabolites for this compound have not been documented in available research, the general mechanism suggests that under anaerobic (oxygen-deficient) conditions, microorganisms can utilize the azo dye as an electron acceptor, breaking the nitrogen-nitrogen double bond. canada.ca For other direct azo dyes, such as Direct Yellow 12, studies have confirmed the formation of aromatic amines, which were found to be only partially persistent under long-term anaerobic conditions, with recovery percentages ranging from 57% to 77%. This indicates that while the initial decolorization through azo bond cleavage occurs, the resulting aromatic amines may undergo further, albeit slower, transformation.
Bioremediation Strategies
Bioremediation utilizes the metabolic capabilities of microorganisms to break down or transform pollutants. It is considered an environmentally sound and cost-effective approach for treating dye-laden wastewater. canada.ca Various bacteria, fungi, and algae have been shown to be effective in decolorizing azo dyes, typically through the enzymatic cleavage of the azo bond. congress.govpublications.gc.ca
Adsorption and Separation Processes
Adsorption is a widely employed and effective physicochemical treatment method for removing dyes from aqueous solutions. epa.gov The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Its advantages include design simplicity, operational ease, and high efficiency in color removal. epa.govcanada.ca Although specific studies on the adsorption of this compound are scarce, extensive research on other direct azo dyes provides a clear framework for the materials, models, and mechanisms involved.
Adsorbent Materials and Design
A wide variety of materials have been investigated for the removal of direct azo dyes, with a focus on low-cost and highly efficient options.
Table 1: Examples of Adsorbent Materials for Direct Dyes
| Adsorbent Category | Specific Material Example | Target Dye Example | Reference |
| Layered Double Hydroxides (LDHs) | Mg/Al-Charcoal Activated Composite | Direct Yellow | |
| Ni/Al and Zn/Al LDHs | Direct Yellow | ||
| Natural/Agricultural Waste | Wheat Bran | Direct Yellow 12 | |
| Coconut Shell Activated Carbon | Direct Yellow 12 | ||
| Clays & Minerals | Marble Powder | Direct Yellow 50 | |
| Nano-Bentonite | Direct Yellow 50 | ||
| Modified Graphene | Modified Graphene Oxide | Direct Yellow 50 |
These materials are often selected for their high surface area, porous structure, and the presence of active functional groups that can interact with dye molecules. Modification of materials, such as through acid activation or impregnation with metal ions, can further enhance their adsorption capacity.
Adsorption Isotherms and Kinetic Modeling
To optimize the design of an adsorption system, it is crucial to understand the equilibrium and rate of the process, which are described by isotherm and kinetic models, respectively.
Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir isotherm typically assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface.
Kinetic Modeling: Kinetic models describe the rate at which the dye is removed from the solution. The pseudo-first-order model suggests that the rate-limiting step is diffusion, whereas the pseudo-second-order model indicates that chemisorption (chemical bonding) is the rate-controlling step.
Studies on various direct yellow dyes consistently show that the adsorption process is well-described by the pseudo-second-order kinetic model, suggesting that chemical interactions are significant. The isotherm data often fits well with either the Langmuir or Freundlich model, depending on the specific adsorbent and dye.
Table 2: Example of Adsorption Model Parameters for Direct Yellow Dyes (Illustrative)
| Target Dye | Adsorbent | Best-Fit Isotherm | Max. Adsorption Capacity (q_max, mg/g) | Best-Fit Kinetic Model | Reference |
| Direct Yellow | MgAl-Charcoal | Langmuir | 133.33 | Pseudo-second-order | |
| Direct Yellow 12 | Wheat Bran | Freundlich | Not Reported | Pseudo-second-order | |
| Direct Yellow 50 | Modified Graphene Oxide | Freundlich | 10.71 | Elovich | |
| Direct Yellow | Ni/Al and Zn/Al LDHs | Freundlich | Not Reported | Pseudo-second-order |
Adsorption Mechanisms and Surface Interactions (e.g., Chemisorption, Electrostatic Interactions)
The removal of anionic direct dyes like this compound from water is governed by several interaction mechanisms between the dye molecule and the adsorbent surface.
Electrostatic Interaction: The surface charge of the adsorbent is highly dependent on the pH of the solution. At pH values below the adsorbent's point of zero charge (pHpzc), the surface becomes positively charged. This promotes the adsorption of anionic dyes (which contain negatively charged sulfonate groups, -SO₃⁻) through strong electrostatic attraction.
Chemisorption: This involves the formation of chemical bonds, such as ion exchange or complexation, between the dye molecules and the active functional groups on the adsorbent's surface. The strong fit of pseudo-second-order kinetics in many studies on direct dyes points to the significance of this mechanism.
Hydrogen Bonding: Hydrogen bonds can form between hydrogen atoms in the dye structure and electronegative atoms (like oxygen or nitrogen) present in the functional groups on the adsorbent surface.
Integrated Treatment Systems and Hybrid Approaches
Given the complexity and recalcitrant nature of azo dyes, a single treatment method is often insufficient to achieve complete removal and mineralization. Integrated or hybrid systems that combine multiple treatment processes are therefore considered essential for effective wastewater management. canada.ca
For anionic azo dyes, a common and logical hybrid approach involves combining a physical or chemical process with a biological one. For example:
Adsorption followed by Bioremediation: Wastewater can first be treated with an adsorbent to efficiently remove the color (the parent dye molecule). The spent adsorbent can then be regenerated, and the concentrated dye stream could potentially be treated in a bioreactor.
Coagulation/Flocculation followed by Biological Treatment: Chemical coagulants can be used to precipitate the dye, followed by a biological process to degrade the remaining organic compounds in the sludge and effluent.
Advanced Oxidation Processes (AOPs) combined with Biological Treatment: AOPs like ozonation or Fenton treatment can break down the complex dye structure into more biodegradable intermediates, which are then more easily mineralized by conventional biological treatment.
While no specific integrated systems have been documented for the treatment of this compound, the principle of combining processes to target both the parent dye and its potential breakdown products is a key strategy for the comprehensive remediation of textile wastewater.
Material Science Interactions and Specialized Applications
Dyeing Mechanisms and Interactions with Substrates
Direct Yellow 34 is principally used for coloring cellulosic fibers like cotton, linen, and rayon, as well as paper and leather. Its effectiveness in these applications is rooted in its chemical structure and the nature of its interactions with these substrates.
Direct dyes, including this compound, are characterized by their high affinity for cellulosic fibers, a property known as substantivity. This affinity arises from a combination of intermolecular forces. The linear and planar structure of direct dye molecules, along with their large molecular weight and extensive conjugated systems, facilitates strong van der Waals forces between the dye and the cellulose (B213188) macromolecules.
Additionally, the presence of functional groups such as amino (-NH2) and hydroxyl (-OH) in the dye molecule allows for the formation of hydrogen bonds with the hydroxyl groups present in cellulose fibers. These non-ionic forces—van der Waals interactions and hydrogen bonding—are the primary mechanisms by which this compound binds to cellulosic substrates. The dye molecules are adsorbed onto the fiber surface from the solution and then diffuse into the amorphous regions of the fiber, where these binding forces are established.
The substantivity of direct dyes can be influenced by factors such as the addition of electrolytes (like sodium chloride or sodium sulfate) to the dyebath. These salts help to reduce the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of cellulose fibers in water, thereby increasing the rate and extent of dye uptake.
The interaction of this compound with various substrates is summarized in the table below:
| Substrate | Primary Use | Key Interaction Features |
| Cellulose Fibers (Cotton, Linen, Rayon) | Dyeing | High substantivity due to van der Waals forces and hydrogen bonding. |
| Paper | Coloring | Good affinity and retention. |
| Leather | Dyeing | Effective for coloration. |
The durability of a dye on a substrate is assessed by its colorfastness properties, which include resistance to fading from light, washing, and perspiration. While direct dyes are valued for their ease of application, their wash fastness is not always high, which can lead to some color bleeding during washing. However, the lightfastness of many direct dyes is considered to be good.
For this compound, specific data on its colorfastness properties according to ISO and AATCC standards have been reported. These standards evaluate the degree of fading and staining under various conditions.
Table of ISO and AATCC Fastness Ratings for this compound
| Standard | Test | Rating |
| ISO | Acid Resistance (Fading) | 3 |
| Alkali Resistance (Fading) | 5 | |
| Light Fastness | 6-7 | |
| Soaping (Fading) | 2-3 | |
| Soaping (Stain) | 3 | |
| AATCC | Acid Resistance | 4-5 |
| Alkali Resistance | 3 | |
| Light Fastness | 5 | |
| Soaping | 3-4 | |
| Water | 3 |
Source: World Dye Variety
The environmental durability of dyed materials is also a significant consideration. The stability of the dye ensures that the color remains consistent over time and does not fade or change when exposed to environmental conditions.
Computational Chemistry and Theoretical Modeling
Electronic Structure Calculations (e.g., DFT, TD-DFT)
Electronic structure calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) are used to determine the electron distribution and energy of a molecule's ground state. kuleuven.be Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate excited states and predict spectroscopic properties. researchgate.net These methods would be ideal for analyzing the electronic characteristics of Direct Yellow 34, which are responsible for its color. Despite the suitability of these methods, no specific DFT or TD-DFT studies focused on this compound have been identified in the scientific literature.
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and the energy required to excite an electron. chemmethod.com For a dye, this energy gap is directly related to the color it absorbs and reflects. An electronic transition, typically from the HOMO to the LUMO, occurs when the molecule absorbs light of a specific wavelength. A detailed computational study on this compound would calculate the energies of these orbitals and the nature of its electronic transitions. However, no published data for the HOMO-LUMO gap or specific electronic transitions of this compound are available.
Spectroscopic Property Prediction (e.g., Absorption Maxima)
TD-DFT is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, scientists can predict the absorption maximum (λ-max), which corresponds to the most intensely absorbed wavelength of light. This predicted value is crucial for understanding the origin of the dye's color and for designing new dyes with specific hues. A computational investigation would provide the predicted λ-max for this compound, but no such studies have been published.
Reaction Mechanism Simulation and Pathway Elucidation
Computational methods can be used to simulate chemical reactions, mapping out the energy landscape from reactants to products. numberanalytics.com This includes identifying transition states and intermediates to elucidate the step-by-step mechanism of a reaction. For this compound, this could involve modeling its synthesis, its binding mechanism to fibers like cellulose (B213188), or its degradation pathways. canada.cacanada.ca A search for literature on reaction mechanism simulations involving this compound did not yield any specific studies.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This technique allows researchers to study the dynamics of intermolecular interactions, such as how a dye molecule interacts with solvent molecules or with the polymer chains of a fiber. For this compound, MD simulations could reveal how it aggregates in solution or the nature of the non-covalent forces (like van der Waals forces and hydrogen bonds) that bind it to cellulose. canada.ca No specific molecular dynamics studies for this compound are available in the published literature.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the chemical structure of a series of compounds with a specific property. By developing a mathematical model, QSPR can be used to predict the properties of new, unsynthesized molecules. A QSPR study including this compound would require a dataset of similar dyes with known properties to build a predictive model for characteristics like solubility, color fastness, or binding affinity. No QSPR studies specifically including this compound were found.
Solvation Effects and Environmental Influence on Electronic Properties
The properties of a dye can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarized Continuum Model (PCM), can simulate the effects of a solvent on the electronic structure and properties of a molecule. These studies can predict how the absorption spectrum of this compound might change in different solvents (solvatochromism). A thorough investigation of this compound would include an analysis of these solvation effects, but no such research has been published.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Green Chemistry Principles
The traditional synthesis of azo dyes often involves hazardous chemicals and can lead to significant environmental pollution. Consequently, a major thrust of future research is the development of greener synthetic pathways for Direct Yellow 34. This involves exploring alternative, less toxic reagents and solvents, as well as optimizing reaction conditions to improve yield and reduce waste.
One area of focus is the replacement of traditionally used hazardous intermediates. For instance, research into non-carcinogenic alternatives to benzidine-based compounds for synthesizing analogous direct dyes sets a precedent for developing safer synthetic routes for dyes like this compound. tubitak.gov.trresearchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding the design of these new synthetic strategies. The goal is to create a manufacturing process that is not only economically viable but also environmentally benign.
Design of Advanced Functional Materials Utilizing this compound
Beyond its traditional role as a colorant, researchers are exploring the potential of this compound in the creation of advanced functional materials. pku.edu.cnresearchgate.netidu.ac.idmdpi.com The unique chromophoric structure of the dye makes it a candidate for applications in materials science and electronics.
Future research in this area includes:
Vapochromic Sensors: Certain direct dyes have demonstrated the ability to change color in the presence of specific volatile organic compounds (VOCs). tandfonline.com Research is underway to investigate if this compound or its derivatives can be incorporated into textile-based sensors for detecting harmful gases. tandfonline.com
Organic Electronics: The electronic properties of azo dyes are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. pku.edu.cn While not specific to this compound, the broader research into dye-sensitized solar cells and organic conductors opens up possibilities for its future application in this high-tech field. mdpi.com
Nanocomposites: Incorporating this compound into polymer or inorganic nanocomposites could lead to materials with enhanced optical, thermal, or mechanical properties. researchgate.netnih.gov
Enhanced Degradation Technologies for Environmental Remediation
The release of azo dyes like this compound into wastewater is a significant environmental concern due to their persistence and potential toxicity. jwent.netcanada.ca A key area of future research is the development of more efficient and sustainable methods for their degradation and removal from industrial effluents.
Several advanced oxidation processes (AOPs) are being investigated for their effectiveness in breaking down the complex structure of this compound:
Photocatalysis: This technology utilizes semiconductor nanoparticles, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, when activated by light, generate highly reactive hydroxyl radicals that can mineralize the dye into less harmful substances. jwent.netresearchgate.netresearchgate.net
Ozonation: The use of ozone, a powerful oxidizing agent, alone or in combination with UV radiation, has shown promise in decolorizing and degrading azo dyes. jwent.net
Electrochemical Degradation: This method employs an electric current to drive oxidation-reduction reactions that break down the dye molecules. mdpi.com
Bioremediation: Utilizing microorganisms or their enzymes to degrade azo dyes is another promising and environmentally friendly approach. jwent.netresearchgate.net
Future research will likely focus on optimizing these technologies, exploring synergistic combinations, and developing cost-effective and scalable solutions for industrial application.
Deeper Mechanistic Understanding through Advanced Characterization
A more profound understanding of the chemical and physical properties of this compound is crucial for both improving its application and mitigating its environmental impact. Advanced analytical techniques are being employed to gain deeper insights into its behavior.
| Analytical Technique | Application in this compound Research |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | To identify and quantify degradation byproducts, providing a clearer picture of the degradation pathways. jwent.net |
| Spectroscopy (UV-Vis, FTIR) | To study the electronic transitions responsible for its color and to monitor the degradation process by observing changes in the absorption spectra. tubitak.gov.trderpharmachemica.com |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface chemistry of materials used in catalysis and adsorption for dye removal. mdpi.com |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of adsorbents and catalysts used in degradation studies. mdpi.com |
These advanced characterization methods will continue to be vital in elucidating reaction mechanisms, understanding dye-fiber interactions, and developing more effective remediation strategies.
Predictive Modeling and Machine Learning Applications in Dye Chemistry
The application of computational tools, including predictive modeling and machine learning, is an emerging trend in dye chemistry that holds significant potential for this compound research. acs.orgspie.orgmdpi.comeuropa.eu
Predicting Dye Properties: Machine learning algorithms can be trained on existing data to predict the properties of new dye structures, including their color, fastness, and toxicity. This can accelerate the design of new dyes with improved performance and safety profiles.
Optimizing Degradation Processes: Predictive models can be used to simulate and optimize the conditions for various degradation technologies, leading to more efficient and cost-effective wastewater treatment. researchgate.netmdpi.com
Understanding Structure-Activity Relationships: By analyzing large datasets, machine learning can help to identify the key structural features of azo dyes that influence their properties and environmental fate. acs.org
The integration of these computational approaches is expected to revolutionize the field of dye chemistry, enabling a more rational and data-driven approach to the development and management of dyes like this compound.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Direct Yellow 34 with high yield and minimal byproducts?
- Methodological Answer : Use factorial design experiments to systematically test variables such as temperature (e.g., 60–100°C), pH (e.g., 6–10), and reactant molar ratios. Employ HPLC or UV-Vis spectroscopy to quantify yield and impurity profiles . Compare results with literature protocols to identify deviations, and validate reproducibility across ≥3 independent trials .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., FTIR for functional groups, NMR for molecular structure) with chromatographic methods (e.g., reverse-phase HPLC for purity assessment). Cross-validate results against certified reference materials and report confidence intervals for quantitative measurements .
Q. What factors influence the photostability and thermal stability of this compound in aqueous solutions?
- Methodological Answer : Design accelerated aging studies under controlled UV/visible light exposure and varying temperatures (e.g., 25–80°C). Monitor degradation kinetics via spectrophotometry and apply Arrhenius modeling to predict long-term stability. Include control experiments to account for solvent effects and oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
